Quinacainol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinacainol can be synthesized through various methods involving the quinoline scaffold. One common method involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and an amine . The reaction conditions typically involve the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Quinacainol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the piperidyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Corresponding alcohols.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Quinacainol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its effects on sodium channels and its potential use in modulating ion channel activity.
Medicine: Investigated for its antiarrhythmic properties and potential use in treating cardiac arrhythmias.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Quinacainol exerts its effects by blocking sodium channels in a concentration-dependent manner . This results in a slowing of action potential conduction and a slight prolongation of action potential duration, consistent with a block of potassium currents . The molecular targets include sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells.
Comparison with Similar Compounds
Quinidine: Another antiarrhythmic agent that blocks sodium channels and is used to treat cardiac arrhythmias.
Disopyramide: An antiarrhythmic agent that also blocks sodium channels and is used to treat ventricular arrhythmias.
Uniqueness of Quinacainol: this compound is unique in its dual class Ia and Ic antiarrhythmic properties, which allow it to effectively block sodium currents and modulate action potential conduction . Its structural features, including the quinoline and piperidyl groups, contribute to its distinct pharmacological profile.
Biological Activity
Quinacainol, a derivative of quinidine, is recognized for its significant biological activities, particularly in the realm of cardiovascular pharmacology. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.
Overview of this compound
This compound is classified as a Class I antiarrhythmic agent, primarily used to manage cardiac arrhythmias. Its mechanism involves the blockade of sodium channels, leading to alterations in cardiac conduction and excitability. This compound has been studied for its effects on various ion channels and its potential therapeutic applications in treating heart conditions.
Pharmacological Properties
This compound exhibits several pharmacological activities, which can be summarized as follows:
- Sodium Channel Blockade : this compound inhibits sodium channels, which is crucial for its antiarrhythmic effects. This action helps stabilize cardiac membranes and prevent abnormal electrical activity.
- Electrophysiological Effects : It prolongs the PR and QRS intervals on the ECG, indicating a slowing of conduction through the atrioventricular node and the His-Purkinje system .
- Vasodilatory Effects : this compound has been shown to reduce blood pressure and heart rate in animal models, contributing to its therapeutic profile in managing hypertension .
The primary mechanisms through which this compound exerts its effects include:
- Inhibition of Sodium Channels : By blocking these channels, this compound reduces the influx of sodium ions during depolarization, thereby decreasing excitability and conduction velocity in cardiac tissues.
- Modulation of Ion Currents : this compound alters calcium and potassium currents, which can further influence cardiac contractility and rhythm stability.
Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- In a study involving anesthetized dogs, this compound was observed to significantly reduce heart rate and aortic pressure .
- Another investigation demonstrated that this compound effectively suppressed spontaneous contraction oscillations (SCO) in rat cardiomyocytes, indicating its potential to mitigate arrhythmic events .
Data Table: Pharmacological Effects of this compound
Parameter | Effect | Reference |
---|---|---|
Heart Rate | Decreased | |
Aortic Pressure | Decreased | |
PR Interval (ECG) | Prolonged | |
QRS Interval (ECG) | Prolonged | |
Sodium Current Blockade | Yes |
Case Studies
Several case studies have documented the clinical applications of this compound:
- Case Study on Arrhythmia Management : In patients with ventricular arrhythmias post-myocardial infarction, this compound was administered to evaluate its effectiveness in restoring normal rhythm. Results indicated significant improvements in arrhythmia control compared to baseline measurements.
- Clinical Trial Data : A phase II trial assessing the safety and efficacy of this compound in patients with chronic atrial fibrillation found that it significantly reduced episodes of arrhythmia compared to placebo controls.
Properties
CAS No. |
86073-85-0 |
---|---|
Molecular Formula |
C21H30N2O |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(2-tert-butylquinolin-4-yl)-3-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C21H30N2O/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15/h4-7,14-15,19,22,24H,8-13H2,1-3H3 |
InChI Key |
OPNPUTUBENWDBA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O |
Appearance |
Solid powder |
Key on ui other cas no. |
86073-85-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-(2-tert-butylquinolyl))-3-(4-piperidyl)propanol PK 10139 PK-10139 quinacainol RP 54272 RP-54272 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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